Methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with both a carboxylate group and an amino alcohol moiety. Its molecular formula is , and it has a molecular weight of approximately 196.20 g/mol. The presence of the amino group suggests potential for various
These reactions highlight the compound's versatility and potential utility in organic synthesis and medicinal applications.
The biological activity of methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is not extensively documented, but its structural features suggest potential pharmacological properties. Compounds with similar structures often exhibit:
Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound .
The synthesis of methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. A general synthetic route may include:
Each step must be optimized for efficiency to obtain the desired compound effectively .
Methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate has potential applications in various fields:
Interaction studies involving methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate could focus on its binding affinity to various biological targets. Techniques that may be employed include:
Such studies would provide insights into the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-(aminomethyl)pyridine-2-carboxylate | Contains an aminomethyl group instead of an amino alcohol. | |
| Methyl 6-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate | Similar structure but with substitution at the 6-position on the pyridine ring. | |
| 5-(Aminomethyl)pyridine-2-carbonitrile | Lacks the hydroxyl group but retains an amino functionality. |
The uniqueness of methyl 5-((1S)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate lies in its specific combination of functional groups, particularly the hydroxyl and amino groups on adjacent carbon atoms, which may enhance its reactivity and biological activity compared to other similar compounds .